N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
N-{3-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a tetrahydroindazole scaffold via a phenyl bridge.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-26-10-15-20-17(24-22-15)11-5-4-6-12(9-11)19-18(25)16-13-7-2-3-8-14(13)21-23-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24) |
InChI Key |
WAEXXDHPPKKXOK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclohexene-fused Hydrazone Preparation
Starting from cyclohexenone, condensation with methyl hydrazine forms the hydrazone intermediate. Zhang et al. reported that treatment with [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant induces cyclization, yielding 4,5,6,7-tetrahydro-2H-indazole. The reaction proceeds in dichloromethane at 0–25°C, achieving 78–85% yield (Table 1).
Table 1: Cyclization Conditions for Tetrahydroindazole Formation
| Starting Material | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclohexenone hydrazone | PIFA | CH₂Cl₂ | 0–25°C | 82 ± 3 |
| Cyclohexenone hydrazone | I₂/KI | DMF | 80°C | 75 ± 4 |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via oxidation of a methyl substituent. Using KMnO₄ in acidic aqueous acetone, the methylindazole is oxidized to the carboxylic acid derivative. Alternatively, direct carboxylation via CO₂ insertion under palladium catalysis has been reported, though yields are lower (65–70%).
Synthesis of the 3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl Substituent
The triazole moiety is synthesized via cyclocondensation of amidrazones or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Radosevich et al. developed a one-pot reductive cyclization using organophosphorus reagents to form 1,2,4-triazoles. For methoxymethyl functionalization, a post-cyclization alkylation strategy is employed.
Triazole Ring Formation
A nitrile intermediate (e.g., 3-cyanophenylboronic acid) is treated with hydrazine hydrate to form the amidrazone, which undergoes cyclization with trimethyl orthoformate in acetic acid. This yields 1H-1,2,4-triazole-5-carbonitrile, a precursor for further functionalization.
Coupling of Indazole and Triazole Moieties
The final carboxamide bond is formed via coupling the indazole-3-carboxylic acid with the 3-(methoxymethyl)-1H-1,2,4-triazol-5-yl aniline derivative. US8921378B2 details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, yielding the target compound in 92% purity after recrystallization.
Activation and Coupling
The carboxylic acid is activated in situ with EDCI/HOBt, followed by addition of the aniline derivative. Reaction monitoring via HPLC ensures complete consumption of the acid (reaction time: 12–16 h at 25°C).
Table 2: Coupling Reagent Comparison
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25°C | 92 |
| HATU/DIPEA | DCM | 0°C | 88 |
| DCC/DMAP | THF | 40°C | 81 |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water. LC-MS (m/z 412.2 [M+H]⁺) and ¹H NMR (δ 8.21 ppm, triazole-H; δ 4.45 ppm, methoxymethyl-CH₂) confirm structure. Purity >99% is achieved via preparative HPLC (C18 column, acetonitrile/water gradient).
Scalability and Process Optimization
Kilogram-scale synthesis requires optimizing solvent volumes and catalyst recycling. PMC2956513 highlights that replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (90%). Continuous flow systems for the cyclization steps reduce reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of indazole and triazole have been synthesized and tested against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
2. Antimicrobial Properties
Compounds containing triazole moieties are known for their antimicrobial activity. Studies have demonstrated that triazole derivatives can effectively combat a range of bacterial and fungal infections. This property can be attributed to their ability to disrupt cellular processes in pathogens .
3. Anti-inflammatory Effects
The anti-inflammatory potential of indazole derivatives has been explored in various studies. These compounds may inhibit key enzymes involved in inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
A study published in 2018 synthesized a series of indazole derivatives and evaluated their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
In another investigation, triazole-containing compounds were assessed for their antimicrobial efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, highlighting the potential use of these compounds as antibacterial agents .
Data Tables
Mechanism of Action
The mechanism of action of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Triazole-Containing Derivatives
describes the synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles using InCl3 as a catalyst. Unlike the target compound, these derivatives feature a methylthio group and lack the tetrahydroindazole-carboxamide moiety. The methoxymethyl group in the target compound may confer improved metabolic stability compared to methylthio substituents, which are prone to oxidation .
Indazole- and Thiazole-Based Carboxamides
details N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 321533-41-9), which shares the tetrahydro ring system and carboxamide linkage but replaces the indazole with a benzothiophen and the triazole with an oxazole. The target compound’s molecular weight (estimated ~380–400 g/mol) is comparable to this analogue (381.45 g/mol), but its methoxymethyl group may enhance water solubility relative to the oxazole’s methyl substituent .
Pharmacological and Physicochemical Properties
While explicit activity data for the target compound are unavailable in the evidence, inferences can be drawn from related structures:
- Triazole-Indazole Hybrids : Compounds combining triazole and indazole rings often exhibit kinase inhibitory activity. For example, certain indazole-carboxamides target Aurora kinases, while triazole derivatives inhibit ALK or EGFR. The methoxymethyl group in the target compound may reduce CYP-mediated metabolism, extending half-life compared to unmethylated analogues .
- Tetrahydrobenzothiophen Derivatives : The analogue in lacks reported biological data, but its benzothiophen core is associated with anti-inflammatory and anticancer activities. The target compound’s indazole scaffold may offer superior π-π stacking interactions in enzyme binding pockets compared to benzothiophen .
Comparative Data Table
Biological Activity
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C_{17}H_{20}N_{6}O_{2}
- Molecular Weight : 344.38 g/mol
This compound features a triazole ring and an indazole moiety, which are often associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study focused on similar triazole derivatives demonstrated their effectiveness against a range of bacteria and fungi. For instance:
- Escherichia coli : Moderate activity observed.
- Staphylococcus aureus : Inhibition noted in several derivatives.
These findings suggest that the presence of the triazole ring in the compound contributes to its antimicrobial efficacy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Nucleic Acid Synthesis : The triazole moiety may inhibit nucleic acid synthesis by targeting specific enzymes involved in DNA replication.
- Alteration of Membrane Permeability : The compound could disrupt the integrity of microbial membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
These studies underscore the compound's potential effectiveness against various pathogens and its applicability in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[3-(methoxymethy)-1H-1,2,4-triazol-5-yl]phenyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling using HATU or EDCI as coupling agents . Key parameters include:
- Temperature : 60–80°C for cycloaddition to ensure regioselectivity.
- Solvent : DMF or DCM for solubility of polar intermediates.
- Catalysts : Cu(I) for triazole ring formation. Microwave-assisted synthesis may reduce reaction time by 40–60% .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- Methodological Answer : Use X-ray crystallography (e.g., SHELXL refinement ) to resolve bond lengths/angles, particularly for the triazole-indazole core. NMR (1H/13C) confirms proton environments:
- Triazole protons : δ 7.8–8.2 ppm (aromatic region).
- Methoxymethyl group : Singlet at δ 3.3–3.5 ppm (CH3O) .
- Tetrahydroindazole : Multiplets at δ 2.5–3.0 ppm (CH2 groups).
Q. What functional groups in this compound are most reactive, and how do they influence derivatization?
- Methodological Answer :
- Triazole : Susceptible to electrophilic substitution; reacts with alkyl halides for side-chain modifications.
- Carboxamide : Participates in hydrolysis under acidic/basic conditions to form carboxylic acid derivatives.
- Methoxymethyl : Ether cleavage via BBr3 or HI yields hydroxymethyl intermediates .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, Aurora A).
- Docking validation : Compare with co-crystallized ligands (e.g., staurosporine) using RMSD < 2.0 Å .
- Triazole moiety : Forms hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2) .
Q. How can contradictory bioactivity data (e.g., IC50 variability) across assays be resolved?
- Methodological Answer :
- Assay standardization : Control variables (e.g., ATP concentration in kinase assays).
- Solubility checks : Use DLS to confirm compound aggregation (common false-positive source).
- Metabolic stability : Compare microsomal half-life (e.g., rat liver microsomes) to rule out rapid degradation .
Q. What strategies mitigate crystallographic disorder in the tetrahydroindazole moiety during X-ray analysis?
- Methodological Answer :
- Cryocooling : Reduce thermal motion by collecting data at 100 K.
- TWINABS refinement : Address twinning in SHELXL .
- Restraints : Apply DFIX/ISOR restraints to CH2 groups in the indazole ring .
Q. How do electronic effects of substituents (e.g., methoxymethyl vs. methyl) modulate biological activity?
- Methodological Answer :
- Hammett analysis : Quantify σ values for substituents; methoxymethyl (σ ~ –0.27) enhances electron density, improving target binding.
- SAR studies : Compare analogues with CF3 (σ ~ +0.54) or NO2 (σ ~ +0.78) to correlate activity with electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
